3-(3,4-dimethoxyphenyl)-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3-(3,4-dimethoxyphenyl)-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with significant interest in various scientific fields. This compound features a dibenzo[b,e][1,4]diazepin-1-one core structure, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 4-(dimethylamino)benzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst to yield the final dibenzo[b,e][1,4]diazepin-1-one structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter receptors in the brain, influencing signal transduction pathways. This modulation can result in altered neuronal activity, which may underlie its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)-N’-[(E)-3-(dimethylamino)propyl]-4,5-dihydro-1H-pyrazole-1-carboximidamide hydroiodide
- 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine
- (E)-3-(3-(4-(dimethylamino)phenyl)acrylo-yl)-4-hydroxy-2H-chromen-2-one
Uniqueness
What sets 3-(3,4-dimethoxyphenyl)-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its unique dibenzo[b,e][1,4]diazepin-1-one core, which imparts distinct biological activities and potential therapeutic benefits. Its structural complexity and functional versatility make it a valuable compound for various scientific investigations.
Properties
Molecular Formula |
C29H31N3O3 |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
9-(3,4-dimethoxyphenyl)-6-[4-(dimethylamino)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H31N3O3/c1-32(2)21-12-9-18(10-13-21)29-28-24(30-22-7-5-6-8-23(22)31-29)15-20(16-25(28)33)19-11-14-26(34-3)27(17-19)35-4/h5-14,17,20,29-31H,15-16H2,1-4H3 |
InChI Key |
KUJHWQFATXJSRV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C5N2 |
Origin of Product |
United States |
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